An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details the compound's structure, synthesis, and spectral characteristics and explores its reactivity and applications, particularly as a key building block in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid, also known as 2-(1H-pyrrol-1-yl)isonicotinic acid, is a bifunctional molecule featuring a pyridine-4-carboxylic acid scaffold substituted with a pyrrole ring at the 2-position. This unique arrangement of aromatic and functional groups imparts a distinct set of chemical and physical properties that make it a valuable intermediate in organic synthesis. The presence of both a carboxylic acid group, which can be readily functionalized, and a nitrogen-rich heterocyclic system contributes to its utility as a scaffold in the design of bioactive molecules.
The pyridine and pyrrole moieties are prevalent in a vast array of natural products and synthetic pharmaceuticals, recognized for their ability to engage in various biological interactions.[1] The combination of these two heterocyclic rings in 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid creates a platform for the synthesis of complex molecules with potential therapeutic applications. Notably, this compound has emerged as a crucial intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3]
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 889943-25-3 | [2] |
| Appearance | Solid | [2] |
| SMILES | C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O | [4] |
| InChI | InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | [4] |
Synthesis of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
The synthesis of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid typically involves a multi-step process. While specific, detailed experimental protocols are not abundantly available in publicly accessible literature, a general synthetic strategy can be inferred from related syntheses of substituted pyridine carboxylic acids. A plausible and commonly employed approach is the oxidation of a precursor molecule, such as a methyl-substituted pyridine derivative.
A general representation of a potential synthetic pathway is illustrated below:
Caption: A plausible synthetic route to 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)-4-methylpyridine
-
To a solution of 2-chloro-4-methylpyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate and pyrrole.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)-4-methylpyridine.
Step 2: Oxidation to 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
-
Dissolve the 2-(1H-pyrrol-1-yl)-4-methylpyridine intermediate in a suitable solvent mixture, such as aqueous pyridine.
-
Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.
-
Continue refluxing until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings, as well as a broad singlet for the carboxylic acid proton. The pyridine protons would appear as doublets and a singlet in the aromatic region (typically δ 7.0-9.0 ppm). The pyrrole protons would likely appear as two distinct multiplets or triplets in the upfield aromatic region (typically δ 6.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 165-185 ppm). The aromatic carbons of the pyridine and pyrrole rings would appear in the region of δ 110-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching vibration for the carboxylic acid group in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1700-1730 cm⁻¹.
-
C-N stretching vibrations for the pyridine and pyrrole rings.
-
C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
Chemical Reactivity and Functionalization
The reactivity of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid is dictated by its key functional groups: the carboxylic acid and the heterocyclic rings.
Caption: Reactivity map of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid.
-
Carboxylic Acid Functionalization: The carboxylic acid group is the primary site for derivatization. It can readily undergo esterification with alcohols under acidic conditions or be converted to an acid chloride followed by reaction with amines to form amides. Amide bond formation is particularly relevant in medicinal chemistry for linking this scaffold to other molecular fragments.
-
Ring Reactivity: The pyrrole ring is generally more susceptible to electrophilic aromatic substitution than the pyridine ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur preferentially on the electron-rich pyrrole ring. The pyridine ring is relatively electron-deficient and less reactive towards electrophiles, but it can undergo nucleophilic aromatic substitution under harsh conditions, although the presence of the carboxylic acid group can deactivate the ring towards such reactions.
Applications in Drug Discovery and Development
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid is a valuable building block in the synthesis of pharmacologically active compounds, most notably kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The structure of 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid provides a rigid scaffold that can be elaborated to present functional groups in a specific three-dimensional orientation, enabling high-affinity binding to the active site of kinases. The amide derivatives of this carboxylic acid are frequently employed to interact with the hinge region of the kinase domain, a key interaction for potent inhibition.
Conclusion
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of versatile functional groups make it an attractive starting material for the construction of complex molecular architectures. The demonstrated utility of this scaffold in the development of kinase inhibitors underscores its importance for researchers in the field of drug discovery. Further exploration of its reactivity and the development of more efficient synthetic routes will undoubtedly expand its applications in the creation of novel therapeutic agents.
References
-
MySkinRecipes. 2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid. Available at: [Link]
-
Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Available at: [Link]
-
PubMed. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. Available at: [Link]
-
PubChem. 2-(1h-pyrrol-1-yl)pyridine-4-carboxylic acid. Available at: [Link]
-
ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
MySkinRecipes. 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylicacid. Available at: [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
- Google Patents. Process for preparing isonicotinic acid.
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available at: [Link]
-
PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
Jordan Journal of Pharmaceutical Sciences. Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Available at: [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]
-
PMC. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Available at: [Link]
-
PubMed. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Available at: [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]
-
ResearchGate. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available at: [Link]
Sources
- 1. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1H-Pyrrol-1-yl)pyridine-4-carboxylic acid [myskinrecipes.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
